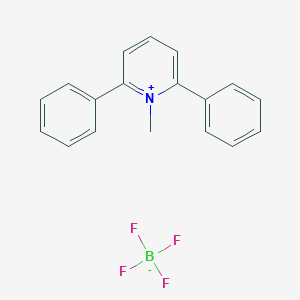
1-Methyl-2,6-diphenylpyridin-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate is a heterocyclic compound with a unique structure that includes a pyridinium core substituted with methyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate typically involves the alkylation of 2,6-diphenylpyridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions may vary, but typical conditions include room temperature to moderate heating and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-methylated or de-phenylated compounds
科学研究应用
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
相似化合物的比较
Similar Compounds
Similar compounds to 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate include:
- 2,6-diphenylpyridine
- 1-methylpyridinium salts
- Tetrafluoroborate salts of other heterocyclic compounds
Uniqueness
What sets 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate apart from similar compounds is its unique combination of a pyridinium core with methyl and phenyl substitutions, along with the tetrafluoroborate counterion. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
42590-16-9 |
|---|---|
分子式 |
C18H16BF4N |
分子量 |
333.1 g/mol |
IUPAC 名称 |
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H16N.BF4/c1-19-17(15-9-4-2-5-10-15)13-8-14-18(19)16-11-6-3-7-12-16;2-1(3,4)5/h2-14H,1H3;/q+1;-1 |
InChI 键 |
PJKRGQHJYDHIAT-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C[N+]1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
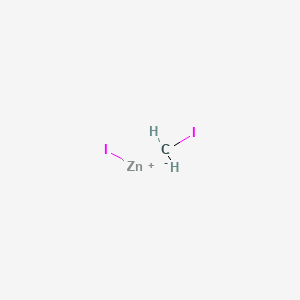
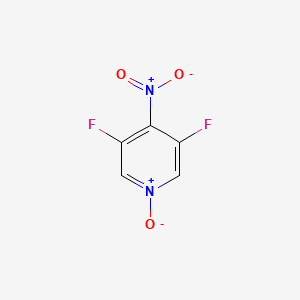
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)
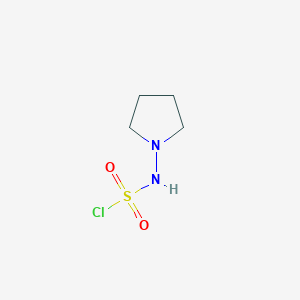

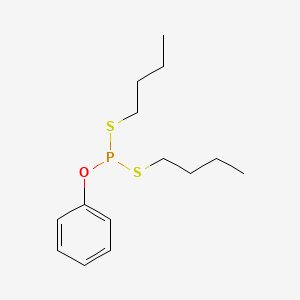
![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
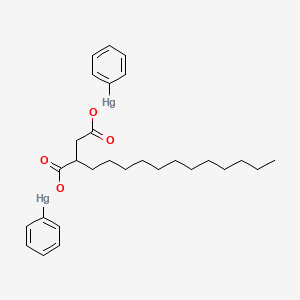

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
